1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a heterocyclic compound that exhibits significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring fused with a tetrahydrobenzodiazole structure, making it a valuable scaffold in drug discovery and development. Its unique structure allows for interactions with various biological targets, leading to diverse pharmacological effects.
This compound is classified as a benzodiazole derivative and is part of a broader category of compounds known for their pharmacological properties. It can be sourced from chemical suppliers and is used in various research applications, particularly in the fields of medicinal and organic chemistry. The compound's molecular formula is , with a molecular weight of 278.22 g/mol .
The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves several key steps:
The molecular structure of 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can be represented by its canonical SMILES notation: CN1C2=C(CCCC2)N=C1C3CCCN3. The InChI key for this compound is RKLWQIJYWBDUAA-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo several chemical reactions:
The mechanism of action for 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets such as enzymes and receptors. The structural configuration allows it to fit into active sites on these targets, modulating their activities. This modulation can lead to various biological effects including enzyme inhibition or receptor activation, which may have therapeutic implications in treating different diseases .
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.22 g/mol |
| IUPAC Name | 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydrobenzimidazole dihydrochloride |
| InChI | InChI=1S/C12H19N3.2ClH/c1-15... |
| InChI Key | RKLWQIJYWBDUAA-UHFFFAOYSA-N |
| Solubility | Soluble in polar solvents |
| Storage Conditions | Room temperature |
These properties indicate that the compound is stable under standard conditions but requires careful handling due to its biological activity .
1-Methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9